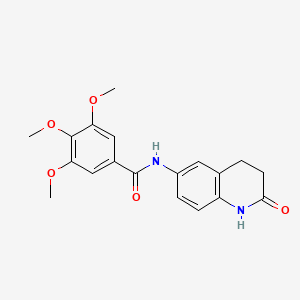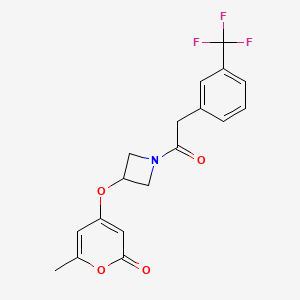
6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a six-membered pyranone ring, a four-membered azetidine ring, and a phenyl ring with a trifluoromethyl group attached. The presence of these different rings and groups would likely result in a rigid and complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and stability .Scientific Research Applications
Antimicrobial Activity
Compounds with the trifluoromethyl group have been associated with significant antimicrobial properties. The presence of this group in the molecular structure of 6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one could potentially make it a candidate for developing new antimicrobial agents that could be effective against a range of bacteria and fungi .
Anticancer Research
The structural complexity and the presence of multiple functional groups in this compound suggest that it may interact with various biological targets, making it a potential candidate for anticancer drug development. Research on similar compounds has shown promise in inhibiting the growth of cancer cells .
Drug Synthesis
The compound’s structure, which includes an azetidinyl moiety, could be utilized in the synthesis of novel drugs. Azetidine and its derivatives are known to be valuable intermediates in the synthesis of a wide range of therapeutic agents .
Biological Activity Modulation
The trifluoromethyl group is known to modulate biological activity in various drugs. Incorporating this group into new compounds can enhance their pharmacological profile by improving their metabolic stability and bioavailability .
Chemical Research
In chemical research, the compound could be used as a building block for the synthesis of complex molecules. Its multifunctional nature allows for a variety of chemical reactions, providing a versatile tool for chemists to create new compounds with desired properties .
Pharmacological Studies
Given the compound’s potential for biological activity, it could be used in pharmacological studies to explore its mechanism of action, efficacy, and safety profile in various models. This could lead to the discovery of new therapeutic uses .
Material Science
The unique properties of the compound, especially the presence of the trifluoromethyl group, could be explored in material science for the development of new materials with specific characteristics like increased resistance to degradation or improved mechanical properties .
Analytical Chemistry
In analytical chemistry, this compound could serve as a reference material or a reagent in the development of new analytical methods, such as chromatography or spectroscopy, to detect or quantify other substances .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-4-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-11-5-14(8-17(24)25-11)26-15-9-22(10-15)16(23)7-12-3-2-4-13(6-12)18(19,20)21/h2-6,8,15H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDTZJPDOSHASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-[(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)oxy]-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

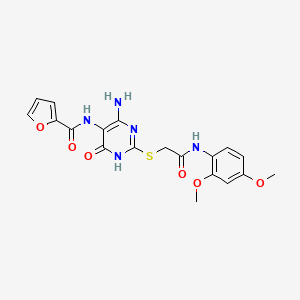

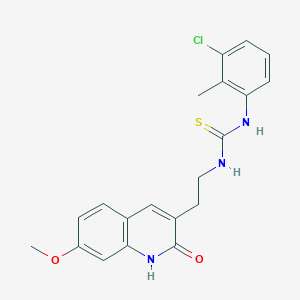
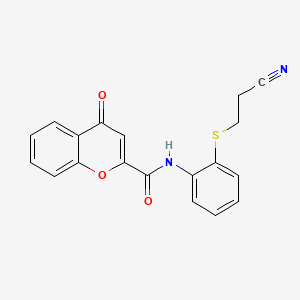
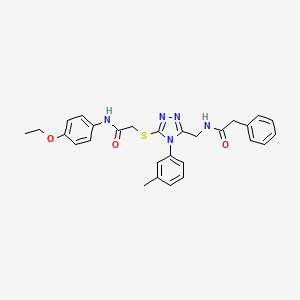

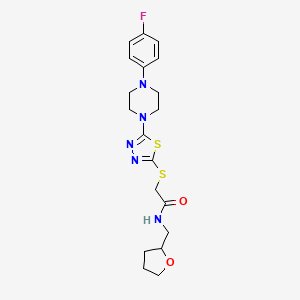
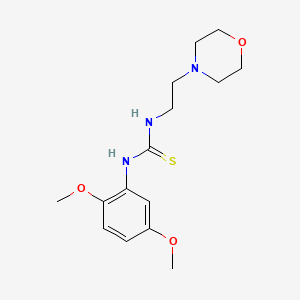
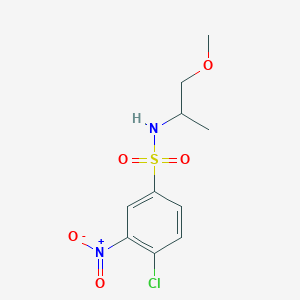
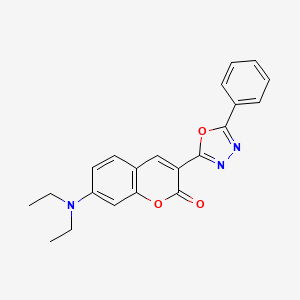
![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)
